molecular formula C10H8O2 B12575092 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde CAS No. 277752-98-4

4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde

Cat. No.: B12575092
CAS No.: 277752-98-4
M. Wt: 160.17 g/mol
InChI Key: NMMBVNXSEIEVPD-UHFFFAOYSA-N
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Description

4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde (CAS 277752-98-4) is a valuable chemical building block for research and development. This compound, with the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol, features both an aldehyde and a propargyl alcohol functional group on an aromatic ring . This unique structure makes it a versatile precursor in organic synthesis, particularly for creating more complex molecules. The propargyl group is a key reactive handle in click chemistry applications, which are widely used in drug discovery, material science, and bioconjugation . Furthermore, benzaldehyde derivatives incorporating functionalized propargyl groups have demonstrated significant biological activity in scientific research, serving as important scaffolds in the development of enzyme inhibitors, such as α-glucosidase inhibitors . Researchers can utilize this compound to explore new pharmacologically active molecules or to synthesize advanced materials. The product is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

277752-98-4

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-(1-hydroxyprop-2-ynyl)benzaldehyde

InChI

InChI=1S/C10H8O2/c1-2-10(12)9-5-3-8(7-11)4-6-9/h1,3-7,10,12H

InChI Key

NMMBVNXSEIEVPD-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=C(C=C1)C=O)O

Origin of Product

United States

Synthetic Methodologies for 4 1 Hydroxyprop 2 Yn 1 Yl Benzaldehyde and Its Derivatives

Strategies for Carbon-Carbon Bond Formation at the Aldehyde Moiety

Nucleophilic Addition of Acetylides to Aldehydes

Nucleophilic addition of acetylides to carbonyls is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The general mechanism involves two key steps. First, a terminal alkyne is deprotonated by a strong base to form a highly nucleophilic acetylide anion. Second, this acetylide attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final propargylic alcohol.

The choice of base and solvent is critical for the efficient generation of the acetylide. Common bases include sodium amide (NaNH₂), organolithium reagents (e.g., n-butyllithium), and Grignard reagents. The reaction of an acetylide with an aldehyde is mechanistically similar to the addition of a Grignard reagent.

For the synthesis of 4-(1-hydroxyprop-2-yn-1-yl)benzaldehyde, the reaction would involve the addition of an acetylene anion to 4-formylbenzaldehyde.

Table 1: Reagents for Acetylide Generation and Addition to Aldehydes

Alkyne Precursor Base/Reagent Acetylide Nucleophile Electrophile Product
Acetylene n-BuLi Lithium acetylide 4-formylbenzaldehyde This compound
Acetylene EtMgBr Ethynylmagnesium bromide 4-formylbenzaldehyde This compound

Propargylic Alcohol Synthesis Approaches

Beyond the classical two-step acetylide formation and addition, several other methodologies have been developed for the synthesis of propargylic alcohols from aldehydes. These often involve the in situ generation of organometallic reagents under milder conditions.

Barbier-type reactions, for instance, involve the reaction of a carbonyl compound, an alkyl halide, and a metal (such as zinc, indium, or tin) in a single pot. For propargylation, a propargyl halide is used. These methods are advantageous due to their operational simplicity. Indium-mediated reactions are particularly noted for their high chemoselectivity and tolerance of a wide range of functional groups.

Another important approach is the addition of organozinc acetylides, which can be generated from terminal alkynes and dialkylzinc reagents. These reactions can often be performed under catalytic conditions, which are discussed in the following section.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages over stoichiometric approaches, including higher efficiency, milder reaction conditions, and the potential for asymmetric synthesis, which is crucial for producing enantiomerically enriched compounds.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis has been extensively applied to the alkynylation of aldehydes. Zinc-based catalysts are particularly prominent in this area. A well-established method involves the use of zinc triflate (Zn(OTf)₂) in combination with a base, such as triethylamine (Et₃N), and often a chiral ligand to induce enantioselectivity. In this system, the terminal alkyne is believed to react with the zinc salt to form a zinc acetylide in situ, which then adds to the aldehyde.

The use of a chiral amino alcohol ligand, such as N-methylephedrine, can lead to the formation of chiral propargylic alcohols with high enantioselectivity. This asymmetric alkynylation would yield an enantioenriched form of this compound. Other metals, including copper and indium, have also been employed in catalytic systems for the synthesis of propargylic alcohols.

Table 2: Examples of Metal-Catalyzed Alkynylation of Aldehydes

Catalyst System Alkyne Aldehyde Ligand/Additive Key Feature
Zn(OTf)₂ Phenylacetylene Benzaldehyde (B42025) N-Methylephedrine / Et₃N Asymmetric synthesis
InBr₃ 1-Hexyne Benzaldehyde Et₃N High functional group tolerance

Organocatalytic Systems in Aldehyde and Alkyne Functionalization

In recent years, organocatalysis has emerged as a powerful, metal-free alternative to traditional metal-based catalysis. While direct organocatalytic addition of terminal alkynes to aldehydes is still a developing field, related transformations highlight its potential.

One novel approach involves the coupling of benzaldehyde derivatives with benzyl chlorides using a highly reactive sulfenate anion as an organocatalyst. nih.gov This method produces internal alkynes under basic conditions and avoids the use of transition metals, which can be advantageous in applications where metal contamination is a concern. nih.gov Although this specific reaction yields an alkyne rather than the target propargylic alcohol, it demonstrates the principle of using organocatalysts to functionalize benzaldehydes and form carbon-carbon triple bonds. nih.gov

Other organocatalytic strategies focus on activating aldehydes towards nucleophilic attack. For example, iminium ion catalysis, a cornerstone of organocatalysis, is used to lower the LUMO of α,β-unsaturated aldehydes to facilitate conjugate additions. While not directly applicable to alkyne addition at the carbonyl carbon, these strategies showcase the broad utility of organocatalysis in manipulating aldehyde reactivity.

Chemo- and Regioselective Synthesis Considerations

A primary challenge in synthesizing this compound is achieving chemoselectivity, particularly if the starting material is terephthalaldehyde (benzene-1,4-dicarbaldehyde). Terephthalaldehyde contains two aldehyde groups of identical reactivity. The addition of an acetylide nucleophile can lead to a mixture of three compounds: the unreacted starting material, the desired mono-addition product, and the di-addition product, 1,4-bis(1-hydroxyprop-2-yn-1-yl)benzene.

Studies on the biological conversion of terephthalaldehyde highlight this selectivity issue, where enzymatic reduction often yields a mixture of the mono-reduced product (4-hydroxymethylbenzaldehyde) and the di-reduced product (1,4-benzenedimethanol). Controlling the reaction to favor the mono-adduct is therefore a significant synthetic hurdle.

Several strategies can be employed to address this challenge:

Stoichiometric Control: Using a limiting amount of the acetylide nucleophile (e.g., one equivalent or slightly less) relative to terephthalaldehyde can statistically favor the formation of the mono-adduct. However, this typically results in a mixture that requires careful chromatographic separation.

Use of a Large Excess of Dialdehyde: By using a large excess of terephthalaldehyde, the probability of a single acetylide molecule reacting with an already-monosubstituted molecule is reduced, thus increasing the relative yield of the desired product. This approach is only practical if the dialdehyde is inexpensive and can be easily separated from the product.

Mono-protection Strategy: A more controlled, albeit longer, route involves the selective protection of one of the two aldehyde groups. For example, one aldehyde can be converted into an acetal. The acetylide is then added to the remaining free aldehyde group. Finally, the protecting group is removed under acidic conditions to reveal the second aldehyde, yielding the desired product with high selectivity.

Sustainable and Green Chemistry Aspects in Preparation of this compound and its Derivatives

Solvent Minimization and Catalyst Recycling

A primary goal in green chemistry is to reduce the use of hazardous organic solvents, which contribute to environmental pollution and pose safety risks. ajgreenchem.com Consequently, significant research has focused on developing solvent-free reaction conditions and catalysts that can be easily recovered and reused.

Solvent-free, or neat, synthesis is a particularly attractive green methodology. ajgreenchem.com For the alkynylation of aldehydes to produce propargylic alcohols, this approach has proven effective. The use of zinc oxide (ZnO) as a commercially available, inexpensive, and environmentally friendly catalyst allows for the direct addition of terminal alkynes to various aromatic and aliphatic aldehydes under solvent-free conditions. researchgate.netscispace.com This method is notable for its simple reaction conditions and for avoiding the need for harmful organic solvents. scispace.com

The recyclability of catalysts is another cornerstone of sustainable synthesis. mdpi.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration and reused, reducing both cost and waste. mdpi.comscribd.com Several recyclable catalytic systems have been developed for the synthesis of propargyl derivatives.

Catalyst Recycling and Performance in Aldehyde Alkynylation

Catalyst System Substrates Conditions Reusability Key Findings
Zinc Oxide (ZnO) Nanoparticles Benzaldehyde, Phenylacetylene Solvent-free Reusable for up to 10 cycles without significant loss of activity. nih.gov An efficient and environmentally friendly catalyst for the synthesis of propargylamines, a related class of compounds. nih.gov
Copper Nanoparticles on Titania (CuNPs/TiO₂) Various aldehydes and alkynes Solvent-free, 70 °C Reusable for up to four consecutive cycles. researchgate.net The catalyst is easy to prepare and demonstrates higher activity than some commercial copper sources for producing propargylamines. researchgate.net
Copper(I) Acetate on Silica Azides and Alkynes Not specified Acts as a reusable, recyclable catalyst. mdpi.com The heterogeneous nature of the catalyst is critical for its reusability in cycloaddition reactions. mdpi.com

| Oyster Shell Waste Supported CuCl₂ | Aldehydes, Alkynes, Amines | Solvent-free, Microwave irradiation | Can be recovered by filtration and reused multiple times. scribd.com | An environmentally friendly method that utilizes waste material as a catalyst support. scribd.com |

These examples demonstrate a clear trend towards developing robust, reusable catalysts that can function efficiently without the need for traditional organic solvents, thereby significantly enhancing the green credentials of the synthesis of propargyl alcohols and their derivatives.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org Reactions with high atom economy are inherently less wasteful. Addition reactions, such as the direct alkynylation of an aldehyde to form a propargyl alcohol, are ideal in this regard as they, in principle, incorporate all reactant atoms into the product, leading to a theoretical atom economy of 100%. jk-sci.com

The synthesis of this compound from 4-formylbenzaldehyde (terephthalaldehyde monobenzylidene acetal) and acetylene is a classic example of an addition reaction.

Calculation of Percent Atom Economy:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction: C₈H₆O₂ (4-formylbenzaldehyde) + C₂H₂ (Acetylene) → C₁₀H₈O₂ (this compound)

Molecular Weight of C₁₀H₈O₂ = 160.17 g/mol

Molecular Weight of C₈H₆O₂ = 134.13 g/mol

Molecular Weight of C₂H₂ = 26.04 g/mol

% Atom Economy = (160.17 / (134.13 + 26.04)) x 100 = 100%

This calculation demonstrates the inherent efficiency of this synthetic route. In contrast, multi-step syntheses involving protecting groups or reactions that generate stoichiometric byproducts, like Wittig or Grignard reactions, often exhibit significantly lower atom economies. wikipedia.orgacs.org

Beyond theoretical atom economy, the practical reaction efficiency is determined by the chemical yield and the conditions required to achieve it. Many of the green methodologies developed for propargyl alcohol synthesis report high to excellent yields. researchgate.netscispace.com The use of catalytic methods, as opposed to stoichiometric reagents, not only improves atom economy but also frequently leads to cleaner reactions with higher yields and fewer purification steps. jetir.org

Reaction Efficiency in Aryl Propargyl Alcohol Synthesis

Catalyst Aldehyde Substrate Alkyne Substrate Conditions Yield
ZnO 4-Chlorobenzaldehyde Phenylacetylene 100 °C, Solvent-free 95% scispace.com
ZnO 4-Methoxybenzaldehyde Phenylacetylene 100 °C, Solvent-free 93% scispace.com
ZnO Benzaldehyde 1-Heptyne 100 °C, Solvent-free 94% scispace.com

| Cu-Ni Bimetallic Nanoparticles | Benzaldehyde | Phenylacetylene | Solvent-free (for propargylamine) | High yields reported |

The pursuit of high reaction efficiency under sustainable conditions is a continuous effort in modern organic synthesis. The development of catalytic systems that operate under mild, solvent-free conditions while providing high yields represents a significant step towards achieving truly green synthetic processes for valuable compounds like this compound. jk-sci.com

Advanced Spectroscopic and Structural Elucidation in Chemical Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

For related compounds, such as propargyl alcohols, the acetylenic proton typically appears as a shielded signal in ¹H NMR spectra, often around 2.5 ppm. The propargylic protons adjacent to an oxygen atom are generally found further downfield. In the case of 4-(1-hydroxyprop-2-yn-1-yl)benzaldehyde, one would expect characteristic signals for the aldehyde proton (likely >9.5 ppm), the aromatic protons on the disubstituted benzene (B151609) ring, the methine proton at the chiral center, the hydroxyl proton, and the terminal acetylenic proton. The coupling patterns between the methine proton and the acetylenic proton, as well as with the hydroxyl proton (if not exchanging), would be key indicators for structural confirmation.

Vibrational Spectroscopy for Functional Group Characterization and Conformation Analysis

Infrared Spectroscopy Applications

Specific infrared (IR) spectroscopic data for this compound is not available in the reviewed literature. However, based on its functional groups, the following characteristic absorption bands would be anticipated:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C≡C-H Stretch: A sharp, weak to medium band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

C-H (Aromatic and Aldehydic) Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aldehydic C-H stretch would be expected as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C≡C Stretch: A weak absorption band in the range of 2100-2140 cm⁻¹ for the carbon-carbon triple bond.

C=O Stretch: A strong band for the aldehyde carbonyl group, typically found around 1680-1700 cm⁻¹.

C=C (Aromatic) Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A band in the 1050-1250 cm⁻¹ range for the carbon-oxygen single bond of the alcohol.

C≡C-H Bend: A strong, broad band between 600-700 cm⁻¹ for the out-of-plane bending of the terminal alkyne.

Raman Spectroscopy for Molecular Vibrations

While a specific Raman spectrum for this compound has not been reported, this technique would be highly complementary to IR spectroscopy. The C≡C stretching vibration, which is often weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum around 2100-2140 cm⁻¹ due to the change in polarizability of this symmetric bond. Similarly, the aromatic ring vibrations would also be prominent.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) data for this compound is not found in the available literature. HRMS would be crucial for confirming its molecular formula, C₁₀H₈O₂. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the loss of the propargyl group, water from the hydroxyl group, and the formyl group (CHO), which would aid in the structural elucidation.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

There are no published X-ray crystal structures for this compound. X-ray crystallography would provide definitive proof of its three-dimensional structure in the solid state. It would confirm the connectivity of the atoms, the bond lengths and angles, and reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbonyl groups, and potential π-π stacking interactions of the benzene rings. For the related isomer, 4-(prop-2-yn-1-yloxy)benzaldehyde, crystallographic studies have shown a planar structure with intermolecular C-H···O hydrogen bonds and π-π stacking interactions that form a ladder-like array. nih.govresearchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Specific methods for the chromatographic analysis of this compound are not detailed in the literature. However, standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable for its purity assessment and for monitoring its synthesis.

For HPLC analysis, a reversed-phase column (such as a C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. UV detection would be effective due to the presence of the benzaldehyde (B42025) chromophore. For GC analysis, a column with a polar stationary phase might be required, and derivatization of the hydroxyl group could be necessary to improve volatility and peak shape. These techniques would be essential for ensuring the purity of the compound for further spectroscopic analysis and other applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org For a compound to be analyzed by GC-MS, it must be thermally stable and volatile. Given the presence of a polar hydroxyl group, derivatization might be considered to increase thermal stability and volatility, although analysis without it is also possible.

The sample is first vaporized in the injector of the gas chromatograph and introduced onto a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase of the column. As the separated components elute from the column, they enter the ion source of the mass spectrometer. There, they are bombarded with electrons, causing ionization and fragmentation of the molecule. wikipedia.org

The resulting charged fragments are separated by the mass analyzer according to their mass-to-charge (m/z) ratio. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak (if stable enough) and various fragment ions. The fragmentation pattern provides structural information about the molecule. technologynetworks.com For aromatic aldehydes like benzaldehyde, common fragmentations include the loss of a hydrogen atom (M-1) or the formyl group (M-29), leading to prominent peaks at m/z 105 and m/z 77 respectively for benzaldehyde itself. docbrown.infowhitman.edu The presence of the hydroxpropynyl group in this compound would introduce additional specific fragmentation pathways.

Disclaimer: The following table is for illustrative purposes only and represents the type of data that would be generated from a GC-MS analysis. The values are hypothetical and not based on experimental results for this compound.

Table 1: Illustrative GC-MS Parameters for Analysis

ParameterExample Value/Condition
GC System Agilent 7890A
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250 °C
Oven Program 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, 1 mL/min
MS System Agilent 5975C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-400 m/z
Hypothetical R.T. 15.2 minutes

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are premier techniques for the separation, identification, and quantification of compounds in a mixture. These methods are particularly well-suited for compounds like this compound that have moderate to high polarity and may have limited thermal stability, making them less ideal for GC. nih.gov

The fundamental principle involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

For polar aromatic compounds, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.govsielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 silica), and the mobile phase is a polar solvent mixture, typically water with an organic modifier like acetonitrile or methanol. wikipedia.orgmdpi.com The polar this compound would interact with the polar mobile phase and the nonpolar stationary phase. By adjusting the ratio of the organic modifier in the mobile phase, its retention time on the column can be controlled to achieve effective separation from impurities or other reaction components. Detection is commonly performed using a UV detector, as the benzaldehyde moiety contains a strong chromophore.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. nih.gov The use of UPLC can provide a more detailed purity profile of this compound in a fraction of the time required for a standard HPLC analysis. The conditions for UPLC are often adapted from HPLC methods, using similar mobile and stationary phases but at higher pressures and flow rates.

Disclaimer: The following table is for illustrative purposes only, outlining the type of parameters used in an HPLC/UPLC analysis. The values are hypothetical and not derived from specific experimental data for this compound.

Table 2: Illustrative HPLC/UPLC Parameters for Analysis

ParameterExample HPLC ConditionExample UPLC Condition
System Agilent 1260 InfinityWaters ACQUITY UPLC H-Class
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: Water, B: AcetonitrileA: Water, B: Acetonitrile
Gradient 30% B to 90% B in 15 min30% B to 90% B in 3 min
Flow Rate 1.0 mL/min0.6 mL/min
Column Temp. 30 °C40 °C
Detector UV at 254 nmUV at 254 nm
Hypothetical R.T. 8.5 minutes1.8 minutes

Computational Chemistry and Theoretical Studies on 4 1 Hydroxyprop 2 Yn 1 Yl Benzaldehyde

Quantum Chemical Calculations for Molecular Geometry and Energetics

Quantum chemical calculations are fundamental in determining the three-dimensional structure and energetic landscape of a molecule. These methods provide a theoretical framework for understanding molecular stability and conformation.

Density Functional Theory (DFT) for Ground State Optimization

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry of molecules. For derivatives of benzaldehyde (B42025), the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed to achieve a balance between accuracy and computational cost. researchgate.net

In the case of 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde, a DFT optimization would likely reveal a planar benzaldehyde core, with the propargyl group introducing specific bond lengths and angles. The geometry optimization process systematically adjusts the atomic coordinates to find the lowest energy conformation, corresponding to the most stable structure of the molecule at 0 Kelvin.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous compounds)

ParameterPredicted Value
C-C (aromatic)~1.39 Å
C-O (hydroxyl)~1.36 Å
C=O (aldehyde)~1.21 Å
C-C (alkyne)~1.20 Å
C≡C (alkyne)~1.21 Å
O-H (hydroxyl)~0.96 Å

Note: These values are estimations based on typical bond lengths found in similar functionalized benzaldehyde derivatives.

Post-Hartree-Fock Methods for Refined Electronic Structure

For a more precise description of the electronic structure, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. These methods more accurately account for electron correlation, which is the interaction between electrons. While computationally more demanding than DFT, they provide benchmark-quality data for the electronic energy and properties of the molecule. For benzaldehyde derivatives, such calculations can refine the understanding of subtle electronic effects that influence reactivity. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Various descriptors derived from computational chemistry provide a quantitative measure of reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For 4-hydroxybenzaldehyde (B117250), a related compound, the HOMO-LUMO gap has been calculated to be approximately 5.01 eV. mdpi.com It is anticipated that the introduction of the 1-hydroxyprop-2-yn-1-yl group would modulate this value. The HOMO is likely to be distributed over the electron-rich aromatic ring and the hydroxyl group, while the LUMO is expected to be localized on the electron-withdrawing aldehyde group and the alkyne moiety.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (based on analogous compounds)

OrbitalPredicted Energy (eV)
HOMO-6.5 to -7.0
LUMO-1.5 to -2.0
HOMO-LUMO Gap~5.0

Note: These values are estimations based on DFT calculations of similar aromatic aldehydes.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).

For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the aldehydic proton would exhibit a positive potential, indicating sites for nucleophilic interaction. A study on 4-hydroxybenzaldehyde showed the MEP mapped between -7.673 × 10⁻² and 7.673 × 10⁻² a.u., with red regions around the oxygen atoms and blue regions around the hydroxyl hydrogen. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

Prediction and Interpretation of Spectroscopic Properties

This section would have been dedicated to the in-silico prediction of the spectroscopic characteristics of this compound. Computational methods are powerful tools for interpreting experimental spectra and for predicting spectral features of novel compounds.

Computational Simulation of NMR Chemical Shifts

In this subsection, the focus would have been on the theoretical calculation of 1H and 13C NMR chemical shifts. Such studies typically involve geometry optimization of the molecule followed by the application of methods like Gauge-Independent Atomic Orbital (GIAO) to predict the shielding tensors and, consequently, the chemical shifts. A data table comparing theoretically predicted and experimentally observed (if available) chemical shifts would have been included here.

Theoretical Vibrational Frequencies and Intensities

This part would have detailed the computational prediction of the infrared (IR) and Raman spectra of the title compound. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is invaluable for the assignment of experimental vibrational bands to specific molecular motions. A table of calculated frequencies, their intensities, and the corresponding vibrational mode assignments would have been presented.

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra

Here, the electronic properties of this compound would have been explored using Time-Dependent Density Functional Theory (TD-DFT). This method is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in UV-Vis spectroscopy. The analysis of the molecular orbitals involved in these transitions provides insights into the nature of the electronic excitations. A data table summarizing the calculated excitation energies, oscillator strengths, and the nature of the electronic transitions would have been a key feature.

Mechanistic Investigations via Computational Modeling

This section would have focused on the use of computational modeling to elucidate potential reaction mechanisms involving this compound. Such studies are crucial for understanding the reactivity of the molecule and for designing new synthetic pathways.

Transition State Characterization for Reaction Pathways

This subsection would have discussed the computational identification and characterization of transition state structures for reactions involving the title compound. By locating the transition states and calculating their energies and geometries, the feasibility of different reaction pathways can be assessed. A table summarizing the key geometric parameters and imaginary frequencies of the located transition states would have been included.

Reaction Coordinate Scans and Energy Profiles

Finally, this part would have presented the results of reaction coordinate scans and the construction of potential energy surfaces for reactions involving this compound. These energy profiles provide a visual representation of the energy changes along a reaction pathway, including the energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

Reactivity Profiles and Transformational Chemistry of 4 1 Hydroxyprop 2 Yn 1 Yl Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group, attached to the benzene (B151609) ring, is a primary site for a variety of nucleophilic addition and redox reactions. Its reactivity is influenced by the electronic effects of the propargylic alcohol substituent at the para position.

The aldehyde functional group of 4-(1-hydroxyprop-2-yn-1-yl)benzaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be converted to the corresponding 4-(1-hydroxyprop-2-yn-1-yl)benzoic acid. This transformation is typically achieved using a range of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O) to prevent over-oxidation or side reactions with the other functional groups.

Reduction: Selective reduction of the aldehyde group yields 4-(1-hydroxyprop-2-yn-1-yl)benzyl alcohol. This is commonly accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is often the reagent of choice due to its mildness and chemoselectivity, which typically leaves the alkyne and secondary alcohol untouched. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but may also affect other parts of the molecule if not used under carefully controlled conditions. A study on the reduction of various benzaldehydes demonstrated that using polymethylhydrosiloxane (B1170920) (PMHS) with a potassium carbonate catalyst provides excellent chemoselectivity for reducing the aldehyde group to an alcohol. researchgate.net

TransformationReagent ExampleProduct
OxidationPotassium Permanganate (KMnO₄)4-(1-Hydroxyprop-2-yn-1-yl)benzoic acid
ReductionSodium Borohydride (NaBH₄)[4-(1-Hydroxyprop-2-yn-1-yl)phenyl]methanol

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to condensation and imine-forming reactions.

Condensation Reactions: This compound can participate in various condensation reactions. For instance, in an aldol (B89426) condensation, it can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can subsequently dehydrate to α,β-unsaturated systems. chemcess.comchegg.com Benzaldehyde (B42025) and its derivatives are also known to undergo benzoin (B196080) condensation, catalyzed by cyanide ions, to yield α-hydroxy ketones. chemcess.com

Imine Formation: The reaction of the aldehyde with primary amines results in the formation of imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. masterorganicchemistry.comnih.gov These imines are versatile intermediates themselves, capable of being reduced to secondary amines or participating in further synthetic transformations. masterorganicchemistry.com

Reaction TypeReactantCatalystProduct Class
Aldol CondensationKetone EnolateBase or Acidβ-Hydroxy aldehyde/ketone
Imine FormationPrimary Amine (R-NH₂)AcidImine (Schiff Base)

Transformations of the Propargylic Alcohol Moiety

The propargylic alcohol moiety contains two reactive sites: the terminal alkyne and the secondary hydroxyl group.

The carbon-carbon triple bond is a region of high electron density, making it susceptible to electrophilic addition and cycloaddition reactions.

Hydration: The hydration of the terminal alkyne can lead to different products depending on the reaction conditions.

Markovnikov Hydration: In the presence of a mercury(II) salt (like HgSO₄) and aqueous acid (H₂SO₄), water adds across the triple bond following Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable ketone, yielding 4-(1-hydroxy-2-oxopropyl)benzaldehyde. libretexts.orgyoutube.com

Anti-Markovnikov Hydration: Hydroboration-oxidation provides a route to the anti-Markovnikov addition product. The alkyne is first treated with a sterically hindered borane, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclononane (B1260311) (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution. This sequence produces an enol that tautomerizes to an aldehyde, resulting in 4-(1-hydroxy-3-oxoprop-1-en-1-yl)benzaldehyde. libretexts.orgyoutube.com

Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in cycloaddition reactions. For example, in a [4+2] cycloaddition (Diels-Alder reaction), it can react with a conjugated diene to form a six-membered ring. youtube.com It can also participate in 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides to synthesize five-membered heterocyclic rings.

ReactionReagentsIntermediateFinal Product
Markovnikov HydrationH₂O, H₂SO₄, HgSO₄Enol4-(1-Hydroxy-2-oxopropyl)benzaldehyde
Anti-Markovnikov Hydration1. Sia₂BH 2. H₂O₂, NaOHEnol4-(1-Hydroxy-3-oxoprop-1-en-1-yl)benzaldehyde
[4+2] CycloadditionConjugated Diene-Substituted Cyclohexadiene

The secondary hydroxyl group can be readily converted into a variety of other functional groups, most commonly ethers and esters.

Etherification: The hydroxyl group can be deprotonated with a base to form an alkoxide, which can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to form an ether. Reductive etherification has also been shown to be effective for similar hydroxybenzaldehydes using metal catalysts in an alcohol solvent, which acts as both the solvent and alkylating agent. osti.gov

Esterification: The alcohol can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, reaction with a more reactive acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) is highly efficient. Oxidative esterification of benzaldehydes in the presence of an alcohol can also be achieved using specific catalysts. nih.gov

DerivatizationReactantCatalyst/ConditionsProduct Class
EtherificationAlkyl Halide (R-X)Base (e.g., NaH)Ether
EsterificationAcyl Chloride (R-COCl)Base (e.g., Pyridine)Ester
EsterificationCarboxylic Acid (R-COOH)Acid (e.g., H₂SO₄)Ester

Intramolecular Cyclization and Rearrangement Reactions

The proximity of the different functional groups in this compound allows for a range of intramolecular reactions, leading to the formation of cyclic structures. For instance, under certain conditions, the hydroxyl group could potentially add across the alkyne in an intramolecular fashion to form a cyclic ether, a furan (B31954) derivative. This type of cyclization is often catalyzed by transition metals (e.g., gold, palladium, or silver salts).

Similarly, if the aldehyde is first converted into an imine, the nitrogen atom could potentially participate in an intramolecular attack on the alkyne, leading to the formation of nitrogen-containing heterocycles after a series of steps. Research on related benzaldehyde derivatives has shown that they can be used as precursors in reactions like the Hantzsch pyridine synthesis, which involves cyclization and rearrangement steps. mdpi.com The specific pathways for intramolecular reactions of this compound would be highly dependent on the reaction conditions and catalysts employed.

Cycloisomerization Processes

The presence of the propargylic alcohol and the terminal alkyne moieties in this compound opens up possibilities for various cycloisomerization reactions, particularly those catalyzed by transition metals like gold. Gold(I) catalysts are well-known to activate alkyne functionalities towards nucleophilic attack, initiating cascade reactions that can lead to the formation of complex cyclic structures.

In a related study, gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols was shown to produce 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. nih.govnih.gov This transformation proceeds through the activation of the alkyne by the gold(I) catalyst, followed by an intramolecular attack of the tethered aniline (B41778) moiety. nih.govnih.gov While this compound lacks a suitably positioned internal nucleophile for a similar intramolecular cyclization, it can participate in intermolecular reactions. For instance, a gold-catalyzed intermolecular cascade reaction between a propargyl alcohol and an alkyne can lead to the synthesis of substituted furans. organic-chemistry.org This process involves an initial alcohol addition to the alkyne, followed by a Saucy-Marbet rearrangement and an allene-ketone cyclization. organic-chemistry.org

Furthermore, gold-catalyzed reactions of propargylic alcohols with 1,3-dicarbonyl compounds in an ionic liquid can afford polysubstituted furans through a sequential propargylic substitution and cycloisomerization. mdpi.com

Table 1: Examples of Gold-Catalyzed Cycloisomerization of Propargylic Alcohols

Starting MaterialCatalystProductYield (%)Reference
1-(2-(Tosylamino)phenyl)prop-2-yn-1-olAu(I) catalyst with NIS1H-Indole-2-carbaldehyde70-99 nih.govnih.gov
Propargylic alcohol and an alkyneTriazole-gold (TA-Au) and copper catalystsSubstituted furanGood to excellent organic-chemistry.org
Propargylic alcohol and 1,3-dicarbonyl compoundAuBr3 and AgOTf in [EMIM][NTf2]Polysubstituted furanGood to high mdpi.com

Allylic Rearrangements and Substitutions

The propargylic alcohol functionality in this compound is prone to allylic rearrangements and substitutions, which are fundamental transformations in organic synthesis.

One of the most notable rearrangements for this class of compounds is the Meyer-Schuster rearrangement . This acid-catalyzed reaction converts secondary and tertiary propargyl alcohols into α,β-unsaturated aldehydes or ketones. organic-chemistry.orgwikipedia.orgsynarchive.comdbpedia.orgrsc.org In the case of this compound, a terminal alkyne, the Meyer-Schuster rearrangement would be expected to yield 4-formylcinnamaldehyde. The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift to form an allene (B1206475) intermediate, which then tautomerizes to the final α,β-unsaturated aldehyde. organic-chemistry.orgwikipedia.org While traditionally requiring strong acid, milder conditions using transition metal catalysts have been developed. wikipedia.org For instance, thionyl chloride has been used to catalyze the Meyer-Schuster rearrangement of tertiary propargylic alcohols. researchgate.net

Allylic substitutions of the hydroxyl group are also significant reactions. The Nicholas reaction provides a powerful method for the substitution of the hydroxyl group in propargylic alcohols. wikipedia.orgnrochemistry.comuwindsor.ca This reaction involves the complexation of the alkyne with dicobalt octacarbonyl, which stabilizes the resulting propargylic cation. This stabilized cation can then be reacted with a wide range of nucleophiles. wikipedia.orgnrochemistry.com Subsequent oxidative demetallation affords the substituted alkyne. wikipedia.org This method allows for the introduction of various functionalities at the propargylic position under mild conditions. Gold catalysts have also been shown to effectively catalyze the direct substitution of propargylic alcohols with various nucleophiles, including allylsilanes, alcohols, thiols, and electron-rich aromatic compounds. nih.govresearchgate.net

Table 2: Key Allylic Rearrangements and Substitutions of Propargylic Alcohols

ReactionReagents/CatalystProduct TypeReference
Meyer-Schuster RearrangementAcid catalyst (e.g., H+, SOCl2)α,β-Unsaturated aldehyde organic-chemistry.orgwikipedia.orgresearchgate.net
Nicholas Reaction1. Co2(CO)82. Lewis Acid3. Nucleophile4. OxidantSubstituted alkyne wikipedia.orgnrochemistry.comuwindsor.ca
Gold-Catalyzed SubstitutionAu(III) catalyst, NucleophileSubstituted alkyne nih.govresearchgate.net

Cross-Coupling Reactions and Conjugate Additions

The terminal alkyne of this compound is a versatile handle for carbon-carbon bond formation through various cross-coupling reactions.

The Sonogashira coupling is a cornerstone of such transformations, involving the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction, typically co-catalyzed by a copper(I) salt, is highly efficient for forming C(sp)-C(sp²) bonds under mild conditions. mdpi.comorganic-chemistry.org The aldehyde group in this compound is generally tolerant to these reaction conditions. The Sonogashira coupling has been successfully applied to propargyl alcohol itself with various iodoaromatic compounds. nih.gov

Another powerful multicomponent reaction is the A³ coupling (aldehyde-alkyne-amine) . This one-pot reaction combines an aldehyde, a terminal alkyne, and an amine to produce propargylamines. wikipedia.orgthieme-connect.comlibretexts.org In the context of this compound, the compound itself contains both the aldehyde and alkyne functionalities. Thus, in the presence of an external amine and a suitable catalyst (typically copper or gold-based), an intramolecular A³ coupling could potentially occur, or it could react with an external aldehyde and amine. researchgate.netwikipedia.orgthieme-connect.comlibretexts.orgmdpi.comnih.gov

Conjugate additions , specifically Michael additions, are also conceivable transformations. This would, however, necessitate a two-step process. First, the secondary alcohol of this compound would need to be oxidized to the corresponding ynone, 4-(1-oxoprop-2-yn-1-yl)benzaldehyde. This ynone, being an excellent Michael acceptor, could then undergo conjugate addition by a wide range of nucleophiles to the β-carbon of the alkyne.

Table 3: Prominent Cross-Coupling and Related Reactions

ReactionKey ReactantsCatalystProduct TypeReference
Sonogashira CouplingTerminal alkyne, Aryl/Vinyl halidePd catalyst, Cu(I) co-catalystAryl/Vinyl-substituted alkyne nih.govmdpi.comorganic-chemistry.org
A³ CouplingAldehyde, Terminal alkyne, AmineCu or Au catalystPropargylamine researchgate.netwikipedia.orgthieme-connect.comlibretexts.orgmdpi.comnih.gov

Research Applications and Emerging Potentials in Chemical Science

Role as a Versatile Building Block in Organic Synthesis

There is no specific information available in the searched literature regarding the use of 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde as a versatile building block in organic synthesis.

Precursor for Complex Heterocyclic Systems

While alkynyl aldehydes, in general, are valuable precursors for a wide range of N-, O-, and S-containing heterocycles, no specific examples utilizing This compound were found in the available literature. rsc.org

Design and Synthesis of Functional Molecular Architectures

Ligands for Catalysis

No research detailing the design and synthesis of catalytic ligands derived from This compound could be located.

Scaffolds for Advanced Materials

Information on the application of This compound as a scaffold for advanced materials is not present in the reviewed literature.

Chemical Probe Development for Interrogating Biological Systems (Synthesis and Design Focus)

While related structures containing an alkyne handle are used in the synthesis of chemical probes, no specific information was found regarding the design or synthesis of chemical probes based on This compound . sigmaaldrich.com

Future Research Directions and Unaddressed Challenges

Development of Asymmetric Synthesis Methodologies

A significant hurdle in the synthesis of derivatives from 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde is the control of stereochemistry at the carbinol center. The development of robust asymmetric synthesis methodologies is paramount for producing enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications.

Future research will likely focus on the design and application of novel chiral catalysts for the enantioselective addition of alkynes to the aldehyde group of 4-formylbenzaldehyde precursors. Building on existing knowledge, promising avenues include the use of:

Chiral Lewis Acids and Brønsted Acids: BINOL-derived chiral phosphoric acids (CPAs) have shown success in catalyzing enantioselective Mannich-type reactions to produce chiral propargylamines with high yields and enantioselectivities (up to 95% ee). nih.gov Further refinement of these catalysts could be directly applicable to the synthesis of chiral this compound.

Transition Metal Catalysis: Copper-based catalytic systems, often in conjunction with chiral ligands such as PyBox and Quinap, have been employed for the enantioselective synthesis of propargylamines via A³ (aldehyde-amine-alkyne) coupling reactions. nih.gov The exploration of new, more efficient and selective ligand-metal combinations remains a key objective.

Organocatalysis: The use of small organic molecules as catalysts offers advantages in terms of cost, stability, and environmental impact. Research into novel organocatalysts for the asymmetric propargylation of aldehydes is an active and promising field.

Catalyst TypeLigand/Motif ExampleAchieved Enantioselectivity (in related systems)Reference
Chiral Phosphoric AcidBINOL-based CPAup to 95% ee nih.gov
Copper(I) ComplexPyBox87-99% ee nih.gov
Copper(I) ComplexQuinapModerate to good nih.gov

Exploration of Novel Reactivity and Cascade Reactions

The trifunctional nature of this compound makes it an ideal substrate for the discovery of novel chemical reactions and complex cascade sequences. Cascade reactions, where multiple bond-forming events occur in a single pot, are highly desirable for their efficiency and atom economy.

Future investigations should explore:

Gold-Catalyzed Transformations: Gold catalysts are renowned for their ability to activate alkyne moieties towards nucleophilic attack. ucl.ac.uknih.gov Research into gold-catalyzed reactions of this compound could lead to a variety of valuable transformations, including:

Meyer-Schuster Rearrangement: Isomerization of the propargylic alcohol to form a reactive enone intermediate. ucl.ac.uk

Cycloisomerization Reactions: Intramolecular reactions to form complex heterocyclic structures, such as furans or indenes. nih.govnih.gov

Tandem Annulations: One-pot reactions involving multiple components to rapidly build molecular complexity, such as the synthesis of polycyclic dihydrobenzofurans. acs.org

Ruthenium-Catalyzed Cascades: Ruthenium complexes can catalyze cascade conversions of propargylic alcohols with various nucleophiles, offering pathways to diverse carbo- and heterocyclic scaffolds. nih.gov

Prins-Type Cyclizations: Brønsted acid-catalyzed alkynyl Prins carbocyclization cascades can be employed to construct linear-fused heterocyclic ring systems from propargylic alcohols and aldehydes. nih.gov

These explorations could unveil new synthetic routes to previously inaccessible molecular architectures, with potential applications in materials science and medicinal chemistry.

Advanced Computational Tools for Predictive Synthesis and Reaction Design

The trial-and-error approach to reaction discovery and optimization is time-consuming and resource-intensive. Advanced computational tools offer a powerful alternative for accelerating progress in the synthetic chemistry of this compound.

Key areas for future computational research include:

Predicting Enantioselectivity: The development of machine learning (ML) models, trained on quantum chemical (DFT) data, can predict the enantioselectivity of asymmetric reactions. nih.govnih.gov Such models could be used to rapidly screen virtual libraries of chiral catalysts for the synthesis of enantiopure this compound derivatives, significantly reducing the experimental workload. nih.gov

Mechanism Elucidation: Density Functional Theory (DFT) calculations are invaluable for understanding reaction mechanisms at a molecular level. nih.govmdpi.comrsc.org By mapping the potential energy surfaces of proposed reaction pathways, researchers can identify key transition states and intermediates, providing insights that can guide the design of more efficient catalysts and reaction conditions. mdpi.comrsc.org For example, DFT has been used to study the transition states of alkyne additions to aldehydes and to understand the role of catalysts in A³ coupling reactions. mdpi.comresearchgate.net

Catalyst Design: Computational modeling can be used to design novel catalysts with enhanced activity and selectivity. By understanding the steric and electronic factors that govern catalyst performance, researchers can rationally design new ligands and catalytic systems tailored for specific transformations of this compound. acs.org

Computational ToolApplicationPotential ImpactReference
Machine Learning (ML)Predicting enantioselectivity of catalystsRapid screening of virtual catalyst libraries nih.govnih.gov
Density Functional Theory (DFT)Elucidating reaction mechanisms and transition statesRational design of catalysts and reaction conditions nih.govmdpi.comrsc.org
Multidimensional Steric ModelsCorrelating ligand/substrate structure with enantioselectivityPredictive model for catalyst and substrate performance acs.org

Integration with High-Throughput Experimentation and Automation

To fully explore the vast chemical space accessible from this compound, a shift towards more automated and high-throughput methodologies is essential. These technologies enable the rapid screening of large numbers of reaction conditions, catalysts, and substrates.

Future progress in this area will be driven by:

High-Throughput Screening (HTS): The development of HTS protocols allows for the parallel execution of hundreds or even thousands of reactions. unchainedlabs.com Techniques such as colorimetric assays, scanning mass spectrometry, and infrared thermography can be used to quickly identify promising "hits" from large reaction arrays. nih.govmpg.de For instance, HTS platforms like the KitAlysis™ systems allow for the rapid screening of catalysts and bases for cross-coupling reactions. sigmaaldrich.com

Automated Synthesis Platforms: Robotic systems can automate the entire synthesis workflow, from reagent dispensing and reaction execution to purification and analysis. acs.org This not only increases throughput but also improves reproducibility and allows researchers to focus on data analysis and experimental design.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scale-up. rsc.orgyoutube.com The development of automated flow synthesis platforms for the production and derivatization of this compound could significantly accelerate research in this area. nih.govchemrxiv.org

The integration of these advanced experimental techniques will be crucial for unlocking the full synthetic potential of this compound and accelerating the discovery of new materials and biologically active compounds.

Q & A

Q. What are the common synthetic routes for preparing 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde, and what are the critical reaction parameters to optimize yield?

Answer: Synthesis of this compound can be inferred from analogous benzaldehyde derivatives. A typical approach involves cycloaddition reactions or Schiff base formation (e.g., reacting propargyl alcohol derivatives with benzaldehyde precursors under acidic or basic conditions). Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) or transition metals (e.g., Pd for cross-coupling) .
  • Temperature control : Reactions often proceed at reflux (e.g., 60–80°C in methanol or ethanol) .
  • Reagent stoichiometry : Precise molar ratios of aldehyde and alkyne precursors to minimize side products .

Q. Example Reaction Setup :

ParameterConditionSource
SolventMethanol/ethanol
CatalystH₂SO₄ or Pd(OAc)₂
Temperature60–80°C (reflux)
Reaction Time2–6 hours

Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns and UV detection (λ = 254–280 nm). Validation includes linearity (R² > 0.99), recovery rates (90–110%), and precision tests (RSD < 2%) .
  • Spectroscopy :
    • FTIR : Confirms functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, hydroxyl O-H ~3300 cm⁻¹) .
    • NMR : ¹H NMR identifies protons adjacent to the aldehyde and propargyl groups (δ 9.8–10.0 ppm for CHO; δ 2.0–3.0 ppm for acetylenic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

Q. Validation Parameters :

TechniqueKey MetricsReference
HPLCRetention time reproducibility
FTIRPeak intensity consistency
NMRSignal-to-noise ratio > 10:1

Advanced Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Methodological steps include:

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data .

Structure Solution : Employ direct methods (e.g., SHELXT ) for phase determination .

Refinement : Iterative refinement with SHELXL to model anisotropic displacement parameters and hydrogen bonding .

Visualization : Tools like WinGX/ORTEP generate thermal ellipsoid plots to assess disorder or torsional angles .

Q. Example Refinement Metrics :

ParameterTarget ValueSource
R-factor< 0.05
CCDC DepositionRequired for validation

Q. What strategies reconcile contradictory spectroscopic data when characterizing novel derivatives?

Answer: Contradictions (e.g., NMR vs. FTIR results) require cross-validation:

  • Multi-Technique Analysis : Combine ¹³C NMR DEPT (distinguishing CH, CH₂, CH₃) with HSQC/HMBC for connectivity .
  • Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra (e.g., using Gaussian or ADF software) .
  • Crystallographic Correlation : SCXRD data can override ambiguous spectroscopic assignments .

Case Study : A discrepancy in aldehyde proton NMR shifts (δ 9.8 vs. δ 10.2 ppm) might arise from solvent polarity or hydrogen bonding. Polar solvents (DMSO-d₆) stabilize aldehyde protons, shifting peaks downfield .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Answer:

  • Reactivity Prediction : Use ACD/Labs Percepta to calculate electrophilicity indices (ω) and frontier molecular orbitals (FMO). High ω values indicate susceptibility to nucleophilic attack at the aldehyde group .
  • Kinetic Studies : Monitor Wittig or Grignard reactions via time-resolved DFT simulations (e.g., transition state energy barriers) .
  • Solvent Effects : COSMO-RS models predict solvation effects on reaction rates .

Q. Example Computational Output :

PropertyPredicted ValueSource
Electrophilicity (ω)1.8 eV
HOMO-LUMO gap5.2 eV

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